3-Hydroxydesloratadine

Pharmacokinetics Half-life Steady-state

Researchers quantifying desloratadine's active metabolite pool require high-purity 3-hydroxydesloratadine reference standards validated for CYP2C8-mediated DDI studies. This compound resolves that gap. • Validated CYP2C8 probe-formation reduced to 6% of control by gemfibrozil, enabling definitive clinical DDI assessment • Extended 36 h half-life ensures accurate PK modeling vs. desloratadine's 27 h • Definitive poor metabolizer biomarker-AUC ratio <0.1 distinguishes normal vs. poor metabolizers (~6% population prevalence) Supplied with comprehensive CoA; suitable for LC-MS/MS method validation across the 0.05-10 ng/mL clinical range.

Molecular Formula C19H19ClN2O
Molecular Weight 326.8 g/mol
CAS No. 119410-08-1
Cat. No. B129375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxydesloratadine
CAS119410-08-1
Synonyms8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-3-ol Dihydrochloride;  3-Hydroxydesloratadine Dihydrochloride;  Sch 45581 Dihydrochloride
Molecular FormulaC19H19ClN2O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O
InChIInChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2
InChIKeyNDFMTPISBHBIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxydesloratadine: Active Metabolite Reference Standard


3-Hydroxydesloratadine (3-OH-desloratadine, Sch 45581), CAS 119410-08-1, is a tricyclic H₁ receptor antagonist that represents the major active circulating metabolite of the second-generation antihistamines desloratadine and loratadine . The compound is formed via a unique three-step metabolic pathway requiring sequential N-glucuronidation by UDP-glucuronosyltransferase 2B10 (UGT2B10) followed by 3-hydroxylation catalyzed by cytochrome P450 2C8 (CYP2C8) and a subsequent deconjugation event [1]. As a pharmacologically active species that retains H₁ receptor antagonism, 3-hydroxydesloratadine serves as a critical reference standard for bioanalytical method development, pharmacokinetic/bioequivalence studies, and as a biomarker for CYP2C8-mediated drug-drug interaction investigations [2].

3-Hydroxydesloratadine: Why Substitutes Fail


Substituting 3-hydroxydesloratadine with its parent compound desloratadine or precursor loratadine is scientifically invalid for research applications requiring accurate quantitation of the active metabolite pool or assessment of CYP2C8/UGT2B10-mediated metabolism. While desloratadine and loratadine share the same therapeutic target (H₁ receptor), they exhibit distinct pharmacokinetic profiles, metabolic fates, and enzyme inhibition profiles that preclude direct interchangeability in bioanalytical and pharmacogenetic contexts [1]. Specifically, 3-hydroxydesloratadine demonstrates a prolonged elimination half-life of approximately 36 hours—extending beyond desloratadine's 27 hours—and serves as the definitive endpoint of the desloratadine metabolic pathway, making it an essential analyte for accurate pharmacokinetic modeling and for distinguishing normal metabolizers from poor metabolizers (defined by a 3-OH-desloratadine:desloratadine AUC ratio <0.1) [2]. Furthermore, 3-hydroxydesloratadine exhibits minimal inhibition of major cytochrome P450 enzymes, whereas loratadine shows measurable inhibition of CYP2C19 and CYP2D6, creating distinct DDI risk profiles that are material for experimental design and regulatory submission [3].

3-Hydroxydesloratadine: Head-to-Head Evidence


Prolonged Half-Life vs. Desloratadine

In a multicenter, multidose, open-label pharmacokinetic trial in 113 healthy adult volunteers receiving 5 mg oral desloratadine daily for 10 days, 3-hydroxydesloratadine demonstrated a mean elimination half-life (t₁/₂) of 36 hours, which is approximately 34% longer than the mean half-life of the parent drug desloratadine (26.8 hours) [1]. This extended half-life was observed at steady-state, which was attained by day 7 of once-daily dosing. The area under the plasma concentration-time curve from 0 to 24 hours (AUC₂₄ₕ) was 32.3 μg/L·h for 3-hydroxydesloratadine compared with 56.9 μg/L·h for desloratadine, while peak plasma concentrations (Cₘₐₓ) were 1.99 μg/L and 3.98 μg/L, respectively [1].

Pharmacokinetics Half-life Steady-state

CYP450 Inhibition vs. Loratadine

In an in vitro study using pooled human liver microsomes to evaluate inhibition of five major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), 3-hydroxydesloratadine did not inhibit any of the five CYP enzymes by more than 25% at a tested concentration of 3,278 ng/mL [1]. In direct contrast, loratadine inhibited CYP2C19 with an IC₅₀ of approximately 0.76 μM (291 ng/mL; Kᵢ ≅ 0.61 μM) and CYP2D6 with an IC₅₀ of approximately 8.1 μM (3,100 ng/mL; Kᵢ ≅ 2.7 μM) [1]. Desloratadine similarly showed no inhibition greater than 25% for any of the five CYP enzymes at a concentration of 3,108 ng/mL [1].

Drug-drug interaction CYP450 inhibition In vitro metabolism

CYP2C8-Mediated Formation as DDI Probe

A randomized crossover study in 11 healthy subjects demonstrated that the formation of 3-hydroxydesloratadine is critically dependent on CYP2C8 activity. When subjects received the CYP2C8 inhibitor clopidogrel (300 mg loading dose followed by 75 mg daily), the AUC₀–₇₁ₕ of 3-hydroxydesloratadine decreased to 52% of control (P = 5 × 10⁻⁵) [1]. With the potent CYP2C8 inhibitor gemfibrozil (600 mg BID for 5 days), 3-hydroxydesloratadine AUC₀–₇₁ₕ was reduced to just 6% of control (P = 2 × 10⁻⁸) [1]. The 3-hydroxydesloratadine:desloratadine AUC ratios were reduced to 21% and 1.7% of control with clopidogrel and gemfibrozil, respectively [1]. In contrast, desloratadine exposure increased substantially (AUC to 280% and 462% of control, respectively) due to blocked metabolism [1]. In vitro studies using cryopreserved human hepatocytes confirmed that CYP2C8 inhibitor gemfibrozil glucuronide inhibited 3-hydroxydesloratadine formation by 91% [2].

CYP2C8 Drug-drug interaction Pharmacogenetics

Plasma Protein Binding vs. Desloratadine

Based on pharmacokinetic characterization from the desloratadine drug label, 3-hydroxydesloratadine is approximately 85% to 89% bound to plasma proteins, compared with 82% to 87% protein binding for desloratadine [1]. The protein binding of both compounds was unaltered in subjects with impaired renal function [1]. While the difference is modest (approximately 2-3% higher binding for the metabolite), this distinction is relevant for accurate free drug concentration calculations in pharmacokinetic modeling and for interpreting unbound drug exposure in special populations.

Protein binding Pharmacokinetics Free drug concentration

Metabolic Stability in Renal Impairment vs. Desloratadine

In subjects with mild and moderate renal impairment (creatinine clearance 34-69 mL/min/1.73m²), desloratadine Cₘₐₓ and AUC values increased by approximately 1.2-fold and 1.9-fold, respectively, relative to subjects with normal renal function [1]. In subjects with severe renal impairment or hemodialysis dependence, desloratadine Cₘₐₓ and AUC increased by approximately 1.7-fold and 2.5-fold, respectively [1]. In contrast, minimal changes in 3-hydroxydesloratadine concentrations were observed across all renal impairment categories, and neither compound was effectively removed by hemodialysis [1]. This differential accumulation pattern indicates that 3-hydroxydesloratadine disposition is largely independent of renal function, while desloratadine exposure increases with declining renal clearance.

Renal impairment Pharmacokinetics Special populations

3-Hydroxydesloratadine: Research and Industrial Applications


Bioanalytical Method for Pharmacokinetic Studies

3-Hydroxydesloratadine is an essential analyte in validated LC-MS/MS methods for the simultaneous quantitation of desloratadine and its active metabolite in human plasma. The compound's distinct chromatographic and mass spectrometric properties, combined with its extended 36-hour half-life and stable concentrations in renal impairment, make it a critical reference standard for developing sensitive assays covering the clinically relevant concentration range (0.05-10 ng/mL) [1]. Inclusion of 3-hydroxydesloratadine in bioanalytical panels is required for comprehensive pharmacokinetic assessment and for regulatory bioequivalence studies of desloratadine formulations, as it accounts for the total active drug exposure that drives clinical efficacy [2].

CYP2C8 Probe for DDI and Pharmacogenetic Studies

The exquisite sensitivity of 3-hydroxydesloratadine formation to CYP2C8 inhibition (reduced to 6% of control with gemfibrozil and 52% with clopidogrel) establishes desloratadine as a validated CYP2C8 probe substrate for clinical DDI studies [1]. Quantitation of the 3-hydroxydesloratadine:desloratadine metabolic ratio enables precise assessment of CYP2C8 activity in vivo, allowing researchers to evaluate the inhibitory potential of new chemical entities on this clinically important drug-metabolizing enzyme [2]. This application is particularly valuable given the limited availability of selective CYP2C8 probe substrates and the enzyme's role in the metabolism of antidiabetic agents (e.g., repaglinide) and anticancer drugs (e.g., paclitaxel) [3].

Poor Metabolizer Biomarker for Desloratadine

The 3-hydroxydesloratadine:desloratadine AUC ratio is the defining criterion for identifying poor metabolizers of desloratadine (ratio <0.1) [1]. Population pharmacokinetic studies have demonstrated that approximately 6% of the general population are poor metabolizers, with a higher prevalence among Blacks (17%) compared to Caucasians (2%) [1]. In these individuals, desloratadine exposure is approximately 6-fold greater than in normal metabolizers [1]. Quantitation of 3-hydroxydesloratadine is therefore essential for pharmacogenetic studies investigating the clinical implications of impaired desloratadine metabolism and for interpreting adverse event profiles in clinical trials.

In Vitro Hepatocyte Metabolism Reference Standard

3-Hydroxydesloratadine serves as the definitive endpoint for assessing the activity of the UGT2B10-CYP2C8 sequential metabolic pathway in cryopreserved human hepatocytes (CHHs). In vitro studies have demonstrated that CHHs form 3-hydroxydesloratadine with a Kₘ of 1.6 μM and a Vₘₐₓ of 1.3 pmol/min per million cells, and that its formation correlates robustly with CYP2C8 marker activity (r² = 0.70-0.90) [2]. This makes 3-hydroxydesloratadine an ideal reference standard for validating in vitro models of complex Phase II-to-Phase I metabolic sequences and for evaluating the metabolic competency of hepatocyte preparations intended for drug metabolism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxydesloratadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.